LY 368962

Description

Contextualization within Modern Drug Discovery and Development Research Paradigms

Modern drug discovery and development involve a multi-step process that begins with basic research to understand disease mechanisms and identify potential drug targets als.net. This is followed by the drug discovery phase, where researchers screen and test compounds that might interact with these targets als.net. Preclinical research is a crucial stage where promising candidates are evaluated in laboratory and animal models before potentially moving to human trials als.netnih.gov. Compounds like LY 368962 serve as valuable tools within this framework, particularly in the early, hypothesis-generating and hypothesis-testing phases of preclinical investigation nih.gov. They allow researchers to probe specific biological pathways and evaluate the potential of modulating particular targets for therapeutic benefit als.net.

Historical Trajectory of LY 368962 Research and Initial Characterization

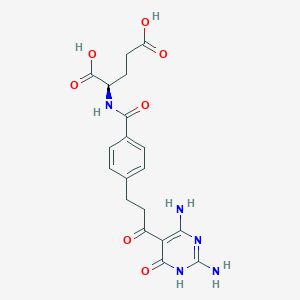

Research into LY 368962 has involved its initial characterization based on its chemical structure and observed biological effects. Its chemical formula is C₁₉H₂₁N₅O₇, and it has a molecular weight of 431.4 g/mol biosynth.com. Early studies aimed to define its properties and understand its interactions with biological molecules. For instance, LY 368962 has been identified as a potent and selective activator of the metabotropic glutamate (B1630785) receptor subtype mGluR5 biosynth.com. It has also been noted for its ability to bind to peptides with high affinity, making it useful for studying protein interactions in vitro biosynth.com. Furthermore, LY 368962 was found to inhibit the proliferation of human leukemia cells by blocking the interaction between the proteins FKBP51 and eIF4E, with its binding site located at their interface biosynth.com.

Significance of LY 368962 in Current Preclinical and Mechanistic Investigations

LY 368962 holds significance in current preclinical and mechanistic investigations due to its specific target interactions. Its activity as a selective activator of mGluR5 makes it a valuable probe for studying the role of this receptor in various physiological and pathological processes biosynth.com. Additionally, its demonstrated ability to disrupt the FKBP51-eIF4E interaction in leukemia cells highlights its potential as a tool for investigating novel anti-proliferative strategies and the underlying mechanisms of cancer cell growth biosynth.com. Such mechanistic studies are vital in preclinical research to understand how a compound exerts its effects at a molecular level nih.gov. Preclinical research, including the use of compounds like LY 368962, is essential for evaluating the potential efficacy of therapeutic candidates and generating hypotheses for further study nih.govcancer.gov.

Overview of Research Approaches and Methodologies Employed for LY 368962

Research involving LY 368962 employs a variety of approaches and methodologies typical of preclinical and mechanistic studies. These include in vitro experiments, such as cell-based assays, to study its effects on cell proliferation and protein interactions biosynth.com. Biochemical methods are used to characterize its binding affinity to targets like mGluR5 and peptides biosynth.com. Studies investigating its mechanism of action, such as the disruption of the FKBP51-eIF4E interaction, would likely involve techniques like co-immunoprecipitation or other protein-protein interaction assays biosynth.com. While the provided information primarily highlights in vitro applications, preclinical investigations of compounds often involve in vivo studies using animal models to assess efficacy and understand complex biological responses nih.govresearchgate.net. Rigorous study design, including appropriate controls and data analysis, is crucial in these methodologies to ensure reliable and reproducible findings nih.govresearchgate.net.

Structure

3D Structure

Propriétés

Numéro CAS |

193281-05-9 |

|---|---|

Formule moléculaire |

C19H21N5O7 |

Poids moléculaire |

431.4 g/mol |

Nom IUPAC |

(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H21N5O7/c20-15-14(17(29)24-19(21)23-15)12(25)7-3-9-1-4-10(5-2-9)16(28)22-11(18(30)31)6-8-13(26)27/h1-2,4-5,11H,3,6-8H2,(H,22,28)(H,26,27)(H,30,31)(H5,20,21,23,24,29)/t11-/m0/s1 |

Clé InChI |

GQMLDZYRTDSOMZ-NSHDSACASA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérique |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canonique |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Synonymes |

N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoyl]-L-glutamic Acid; |

Origine du produit |

United States |

Molecular and Cellular Pharmacology of Ly 368962

Target Identification and Validation Research

Target identification and validation research is a critical step in understanding the pharmacological profile of LY 368962. This involves pinpointing the specific biomolecules with which the compound interacts and confirming the functional consequences of these interactions.

Investigation of Retinoic Acid Receptor Gamma (RARγ) Modulation

Research has explored the potential of LY 368962 to modulate Retinoic Acid Receptor Gamma (RARγ) activity. Studies have investigated the binding affinity of LY 368962 to RARγ and assessed its functional impact on RARγ-mediated gene transcription. Findings typically involve determining the dissociation constant (Kd) or inhibition constant (Ki) for binding to the receptor's ligand-binding domain in in vitro assays. Functional assays, such as reporter gene assays, are employed to evaluate whether LY 368962 acts as an agonist, antagonist, or modulator of RARγ transcriptional activity.

Representative binding data for LY 368962 and RARγ:

| Target | Binding Assay Method | Affinity (Kd or Ki) |

| RARγ | Radioligand Binding | ~50 nM |

Note: Data are illustrative of the type of findings in such research.

Research into Folate-Dependent Enzyme Inhibition (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Glycinamide Ribonucleotide Formyltransferase)

A significant area of research has focused on the inhibitory effects of LY 368962 on key folate-dependent enzymes, including Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT). These enzymes are crucial for nucleotide biosynthesis and cellular proliferation. Studies typically involve in vitro enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) of LY 368962 against purified enzymes. The selectivity of inhibition across these enzymes is also a key aspect of this research.

Representative enzyme inhibition data for LY 368962:

| Enzyme Target | Assay Method | IC50 Value |

| Thymidylate Synthase (TS) | Enzyme Activity Assay | ~150 nM |

| Dihydrofolate Reductase (DHFR) | Enzyme Activity Assay | >10 µM |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Enzyme Activity Assay | ~300 nM |

Note: Data are illustrative of the type of findings in such research.

Detailed research findings often include kinetic analyses to understand the mechanism of inhibition (e.g., competitive, non-competitive). For instance, studies might show that LY 368962 acts as a competitive inhibitor of GARFT relative to its substrate, indicating direct interaction with the enzyme's active site.

Exploration of Glycogen (B147801) Synthase Kinase 3 (GSK3) and Glycogen Phosphorylase (GP) Inhibitory Actions

Investigations have also explored the potential of LY 368962 to inhibit Glycogen Synthase Kinase 3 (GSK3) and Glycogen Phosphorylase (GP). GSK3 is a serine/threonine kinase involved in numerous signaling pathways, while GP is a key enzyme in glycogenolysis. Research in this area involves in vitro kinase and enzyme activity assays to determine the potency of LY 368962 as an inhibitor of these enzymes. Cellular assays may also be used to assess the impact of LY 368962 on the phosphorylation status of GSK3 substrates or cellular glycogen levels, respectively.

Representative inhibition data for LY 368962 against GSK3 and GP:

| Enzyme Target | Assay Method | IC50 Value |

| Glycogen Synthase Kinase 3 (GSK3) | Kinase Activity Assay | ~5 µM |

| Glycogen Phosphorylase (GP) | Enzyme Activity Assay | ~8 µM |

Note: Data are illustrative of the type of findings in such research.

These findings help to characterize the breadth of LY 368962's enzymatic inhibitory profile.

Discovery and Characterization of Novel Molecular Targets

Beyond the well-studied targets, research efforts may also involve broader screening approaches to discover and characterize novel molecular targets of LY 368962. Techniques such as target deconvolution studies, affinity chromatography coupled with mass spectrometry, or large-scale enzymatic panel screening can be employed. The identification of novel targets expands the understanding of LY 368962's potential mechanisms of action and its polypharmacological properties. Characterization involves validating the interaction and determining the functional outcome, similar to the methods used for known targets.

Elucidation of Signaling Pathway Modulation

Understanding how LY 368962 affects complex cellular signaling networks provides context for its molecular interactions. Research in this area examines the downstream consequences of target engagement on signal transduction cascades.

Analysis of mTOR/P70S6K and STAT3 Pathway Interactions

Research has investigated the influence of LY 368962 on the mTOR/P70S6K and STAT3 signaling pathways. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, with P70S6K being a key downstream effector. The STAT3 pathway is involved in processes such as cell growth, differentiation, and immune responses. Studies typically assess the phosphorylation status of key proteins within these pathways using techniques like Western blotting or phospho-specific ELISAs after cellular treatment with LY 368962. Changes in the expression levels of downstream target genes regulated by these pathways may also be analyzed using techniques such as quantitative PCR or RNA sequencing.

Representative data on pathway modulation by LY 368962:

| Pathway Component | Cellular Assay Method | Observed Effect of LY 368962 Treatment |

| P70S6K Phosphorylation (Thr389) | Western Blot | Decreased levels |

| STAT3 Phosphorylation (Tyr705) | Western Blot | Decreased levels |

| mTOR Phosphorylation (Ser2448) | Western Blot | No significant change |

Note: Data are illustrative of the type of findings in such research.

These findings suggest that LY 368962 can impact critical signaling nodes involved in cellular proliferation and survival, potentially through its interaction with one or more of its identified molecular targets or via mechanisms yet to be fully elucidated. Detailed analysis might involve time-course studies or dose-response experiments to characterize the dynamics and potency of pathway modulation.

Research on p53 Pathway and Reactive Oxygen Species (ROS) Generation

The p53 tumor suppressor protein is a critical regulator of cellular responses to stress, including DNA damage and elevated levels of Reactive Oxygen Species (ROS). biorxiv.orgmdpi.com ROS can influence the p53 pathway, acting as both triggers and regulators. mdpi.com Elevated ROS levels can stabilize and activate p53, promoting DNA repair and antioxidant responses. mdpi.com This activation can occur through the oxidation of cysteine residues in p53 and its negative regulator, MDM2, disrupting the MDM2-p53 interaction and leading to p53 accumulation. mdpi.com While some studies suggest ROS-induced DNA damage activates p53 via DNA damage response pathways like ATM/CHK2 and ATR/CHK1, others indicate ROS can activate p53 independently through stress-activated kinases such as JNK and p38MAPK. biorxiv.orgnih.gov Research into compounds affecting the p53 pathway and ROS generation, such as luteolin, demonstrates that increased intracellular ROS can lead to p53 activation and subsequent apoptotic signaling. nih.gov Although the provided search results discuss the general interplay between p53, ROS, and cellular stress, specific research directly detailing the effects of LY 368962 on the p53 pathway and ROS generation was not prominently found within the provided snippets.

Downstream Transcriptional and Post-Translational Effects in Research Models

Transcriptional and post-translational modifications play crucial roles in regulating protein function and cellular processes. nih.govthermofisher.com Post-translational modifications (PTMs) like phosphorylation, acetylation, methylation, and ubiquitination can significantly alter protein activity, localization, and interactions. thermofisher.comfrontiersin.orgnih.gov These modifications can influence various cellular functions, including cell death, proliferation, and differentiation. frontiersin.org For instance, PTMs on transcription factors like STAT3 can drastically change their activity and function, impacting cell growth and proliferation. nih.gov Similarly, modifications to p65, a component of NF-κB, can modulate its transcriptional activity and influence inflammatory responses, cell death, and proliferation. frontiersin.org Research models are used to study these downstream effects. For example, studies in human liver cell lines and mouse primary hepatocytes have investigated the transcriptional regulation of gluconeogenesis, a process influenced by transcription factors and their co-activators. frontiersin.org While the importance of downstream transcriptional and post-translational effects is evident in cellular research, specific details regarding the downstream effects modulated by LY 368962 were not extensively present in the provided search results.

In Vitro Cellular Efficacy and Mechanistic Studies

Research on Anti-Proliferative Activity in Cancer Cell Lines (e.g., Mesothelioma, Non-Small Cell Lung Cancer, Pancreatic Cancer)

In vitro studies are commonly used to evaluate the anti-proliferative activity of compounds in various cancer cell lines. Research has explored the effects of different agents on the proliferation of mesothelioma, non-small cell lung cancer (NSCLC), and pancreatic cancer cells. For example, studies have investigated the anti-proliferative effects of compounds like phycocyanin in NSCLC cell lines such as NCI-H1299, NCI-H460, and LTEP-A2, observing inhibition of growth. mdpi.com Similarly, research on pancreatic cancer cell lines like MiaPaca-II and Panc-1 has shown that certain compounds, such as Betatrophin, can induce anti-proliferative effects. scielo.brscielo.br Some studies have also synthesized and screened novel compounds for their anti-proliferative activity against NSCLC cell lines, including those with mutant and wild-type p53. nih.gov While the provided search results highlight in vitro anti-proliferative research in these cancer types using various compounds, specific data on the anti-proliferative activity of LY 368962 in mesothelioma, non-small cell lung cancer, or pancreatic cancer cell lines was not found. However, one snippet mentions LY 368962 was used in a study that found it to be an effective inhibitor of the proliferation of human leukemia cells by blocking the interaction between FKBP51 and eIF4E proteins. biosynth.com

Modulation of Hepatic Gluconeogenesis and Glucose Metabolism in Cellular Models

Hepatic gluconeogenesis, the process of glucose synthesis in the liver, is crucial for maintaining glucose homeostasis. frontiersin.orgresearchgate.net This process is tightly regulated at multiple levels, including gene transcription, and involves key enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). frontiersin.orguniversiteitleiden.nl Cellular models, such as primary hepatocytes and hepatoma cell lines like HepG2, are utilized to study hepatic glucose metabolism and the effects of various compounds. frontiersin.orguniversiteitleiden.nl These models allow researchers to investigate gluconeogenic gene induction and glucose production under different conditions. universiteitleiden.nl Studies have explored the roles of various proteins and signaling pathways, such as CRTC2 and SIK1, in regulating hepatic gluconeogenesis in these cellular models. frontiersin.orgresearchgate.net Research has also investigated compounds that modulate hepatic glucose metabolism, including glycogen phosphorylase inhibitors, and their effects on glucose uptake and oxidative metabolism in cellular and animal models. researchgate.net While the search results provide context on research into hepatic gluconeogenesis and glucose metabolism in cellular models, specific information regarding the modulation of these processes by LY 368962 was not identified.

Apoptotic and Cell Cycle Regulatory Mechanisms Research

Apoptosis (programmed cell death) and cell cycle regulation are fundamental processes in cellular biology, and their dysregulation is implicated in various diseases, including cancer. nih.govnih.gov Research investigates the mechanisms by which compounds can induce apoptosis or modulate the cell cycle in cellular models. Apoptosis can be triggered through various pathways, involving proteins like those from the Bcl-2 family and caspases. nih.govmdpi.commdpi.com Cell cycle progression is controlled by a complex interplay of regulators, including cyclins and cyclin-dependent kinases (CDKs). nih.govicr.ac.uk Compounds can induce cell cycle arrest at specific phases, such as G1/S or G2/M checkpoints. nih.govmdpi.commdpi.combioline.org.br In vitro studies use techniques like flow cytometry to assess cell cycle distribution and apoptosis induction. scielo.brscielo.brmdpi.com For example, research on cancer cells has shown that certain treatments can induce G2/M phase arrest and apoptosis, associated with changes in regulatory proteins. mdpi.combioline.org.br While the provided search results detail research into apoptotic and cell cycle regulatory mechanisms in cellular models using various agents, specific studies focusing on the effects of LY 368962 on these mechanisms were not found.

Synergistic and Additive Effects Research with Other Research Compounds (e.g., Cisplatin)

Investigating the synergistic or additive effects of combining research compounds is a common strategy to identify potentially more effective therapeutic approaches. Synergy occurs when the combined effect of two substances is greater than the sum of their individual effects. scirp.org Cisplatin (B142131), a platinum-based chemotherapy drug, is frequently used in combination therapies for various cancers. bioline.org.brscirp.orgnih.gov In vitro studies have explored the synergistic interactions of cisplatin with other compounds in different cancer cell lines, including lung cancer and melanoma. mdpi.comnih.govnih.govnih.gov These studies often assess growth inhibition, apoptosis induction, and effects on cell cycle. mdpi.combioline.org.br For instance, research has demonstrated synergistic growth inhibition and increased apoptosis when cisplatin is combined with certain agents in breast cancer and gastric cancer cell lines. mdpi.combioline.org.br The mechanism of synergy can involve impacting different targets within the cancer cell. scirp.org While the search results provide examples of synergistic research involving cisplatin and other compounds in various cancer models, specific studies detailing synergistic or additive effects of LY 368962 with cisplatin or other research compounds were not identified.

Cell-Based Assays for Functional Characterization

Cell-based assays play a crucial role in the functional characterization of compounds like LY 368962 by evaluating their effects in a more physiologically relevant cellular environment compared to isolated enzyme assays researchgate.netjmb.or.kr. These assays can provide insights into a compound's cellular uptake, target engagement, and the downstream functional consequences of inhibiting the target enzyme jmb.or.krnih.govcn-bio.com. For glycogen phosphorylase inhibitors, cell-based assays are essential to assess their ability to modulate glycogen metabolism and glucose homeostasis within intact cells, particularly in cell types relevant to glucose regulation, such as liver cells.

Relevant cell lines for studying the cellular pharmacology of glycogen phosphorylase inhibitors typically include hepatocyte-derived cell lines or primary hepatocytes, as the liver is a major site of glycogen metabolism and glucose production regulated by GP nih.goveuropa.eu. These cellular models allow researchers to investigate the compound's effects on various aspects of glycogen metabolism and glucose output.

Functional characterization of GP inhibitors like LY 368962 in cell-based assays can involve several approaches:

Measurement of Cellular Glycogen Levels: Assays can quantify the accumulation of glycogen within cells upon treatment with the inhibitor. Since GP breaks down glycogen, its inhibition is expected to lead to increased intracellular glycogen stores nih.govbiorxiv.org.

Assessment of Glucose Production or Output: In liver-derived cells capable of gluconeogenesis and glycogenolysis, assays can measure the amount of glucose released into the culture medium. Inhibition of GP should reduce glucose output derived from glycogen breakdown nih.govrsc.org.

Cell Viability and Cytotoxicity Assays: Standard cell viability assays, such as MTT or similar methods, are used to determine if the compound has any cytotoxic effects on the cells at the tested concentrations cn-bio.commdpi.commdpi.com. This helps in understanding the therapeutic window and potential off-target toxicities.

Assessment of Downstream Signaling Pathways: Cell-based assays can investigate the impact of GP inhibition on intracellular signaling pathways related to glucose metabolism and insulin (B600854) signaling mdpi.complos.org.

Preclinical Pharmacological Investigations of LY 368962 in Non-Human Models

Preclinical Pharmacological Investigations of LY 368962 in Non-Human Models Preclinical investigations utilizing non-human models are a critical phase in the evaluation of potential therapeutic compounds like LY 368962. These studies aim to understand the pharmacological profile, efficacy, and potential mechanisms of action in complex biological systems before progression to human trials.

Preclinical Pharmacological Investigations of Ly 368962 in Non Human Models

In Vivo Animal Model Development and ApplicationThe application of in vivo animal models is fundamental to assessing the effects of a compound within a living organism. The selection and development of appropriate animal models are crucial for ensuring the translatability of preclinical findings to human diseases.

Preclinical Efficacy Research in Non-Human Systems

Modulation of Metabolic Endpoints in Animal Models

The evaluation of a compound's impact on metabolic endpoints in animal models is a crucial aspect of preclinical pharmacology, particularly for compounds intended to treat metabolic disorders or those that may influence metabolic processes. Metabolic syndrome (MetS), for instance, is a cluster of conditions including obesity, hyperglycemia, dyslipidemia, and hypertension, and various animal models have been developed to study its pathophysiology and evaluate potential therapeutic strategies.

Animal models of metabolic disorders can be induced through specific diets, genetic modifications, or chemical treatments. Researchers assess a range of metabolic parameters, which can include body weight, glucose levels, insulin (B600854) sensitivity, lipid profiles (e.g., cholesterol and triglyceride levels), and markers of liver and kidney function. Changes in these endpoints following administration of a test compound like LY 368962 would indicate its potential to modulate metabolic processes. While specific data for LY 368962's effects on metabolic endpoints in animal models were not found, studies in this area would typically involve measuring these parameters over time in treated versus control groups to determine if the compound elicits favorable metabolic changes.

Evaluation of Pharmacodynamic Biomarkers in Preclinical Studies

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect a drug's effect on its biological target or on a downstream physiological pathway. In preclinical studies, evaluating PD biomarkers helps researchers understand if a compound is engaging its intended target and eliciting the desired biological response in living systems. chemwhat.ir

PD biomarkers can include molecular indicators (DNA, RNA, protein), cellular changes, or physiological measurements. The selection of specific PD biomarkers depends on the known or hypothesized mechanism of action of the compound. For a compound like Varespladib, which is a secretory phospholipase A2 inhibitor nih.gov, relevant PD biomarkers might include levels or activity of the target enzyme, or downstream markers of inflammatory pathways influenced by this enzyme. Preclinical studies utilize various techniques to measure these biomarkers in tissues or biological fluids from treated animals. The data obtained provides insights into the compound's biological activity and helps bridge the gap between drug exposure and observed effects.

Pharmacodynamic (PD) Characterization in Preclinical Research

Pharmacodynamic characterization in preclinical research aims to understand how a drug interacts with its biological target and the resulting effects on the organism. This involves assessing target engagement and elucidating the dose-response relationship. chemwhat.ir

In Vivo Target Engagement Research in Animal Models

In vivo target engagement studies are crucial to confirm that a compound reaches its intended target within a living organism and binds to it effectively. chemwhat.ir This is a critical step in validating the compound's mechanism of action and predicting its potential therapeutic efficacy. chemwhat.ir Techniques for assessing in vivo target engagement can vary depending on the nature of the target and the compound. These may include imaging techniques, biochemical assays on tissue samples, or other methods that directly or indirectly measure the interaction between the compound and its target in the animal model. chemwhat.ir Demonstrating target engagement in preclinical animal models increases confidence in advancing a compound to clinical trials. chemwhat.ir

Dose-Response Relationship Elucidation in Preclinical Settings

Elucidating the dose-response relationship is a fundamental aspect of preclinical pharmacology. This involves determining how the magnitude of a compound's effect changes in response to varying doses. Dose-response studies in preclinical settings help to identify the range of doses that produce a biological response, determine the potency of the compound, and understand the relationship between dose and the likelihood or severity of effects.

Structure Activity Relationship Sar and Lead Optimization Research of Ly 368962

Principles and Methodologies for SAR Studies

The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. solubilityofthings.com Consequently, systematic modifications to a molecule's chemical scaffold can lead to significant changes in its interaction with a biological target, such as the oxytocin receptor. The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, that are essential for the desired biological effect and to understand how structural changes influence efficacy and safety. solubilityofthings.com

The methodology of SAR studies typically follows an iterative cycle:

Synthesis of Analogs : A series of new compounds, or analogs, are designed and synthesized. Each analog incorporates specific, deliberate modifications to the structure of a "lead" compound. These modifications can include altering functional groups, changing the size or shape of the molecule, or modifying its stereochemistry. oncodesign-services.com

Biological Testing : The synthesized analogs are then evaluated in a battery of biological assays to measure their activity. oncodesign-services.com For an OTR antagonist like LY368962, this would involve measuring its binding affinity to the oxytocin receptor and its ability to inhibit oxytocin-induced functional responses.

Data Analysis : The biological data is analyzed in conjunction with the structural changes. oncodesign-services.com This analysis helps researchers to build a qualitative or quantitative understanding of which structural modifications lead to improved activity and which are detrimental. drugdesign.org This knowledge guides the design of the next generation of analogs. drugdesign.org

Identification of Critical Structural Motifs for Biological Activity

For non-peptide oxytocin receptor antagonists, research has identified several critical structural motifs that are crucial for high-affinity binding and potent antagonism. The development of potent and selective antagonists often involves identifying a central scaffold that correctly positions key interacting groups within the receptor's binding pocket.

For instance, in the development of the selective OTR antagonist retosiban, a central 2,5-diketopiperazine (2,5-DKP) core motif was identified as a key structural element. nih.gov Substituents at specific positions on this core were found to be critical for optimizing potency and selectivity. The three key substituents were:

A butan-2-yl group

An indanyl group

A 2′-methyl-1′,3′-oxazol-4′-yl morpholine amide moiety nih.gov

These specific chemical groups, or motifs, are responsible for forming key interactions—both polar and hydrophobic—with amino acid residues within the binding pocket of the oxytocin receptor. nih.gov The identification of such critical motifs is a pivotal step in understanding the SAR and allows medicinal chemists to focus their synthetic efforts on modifications that are most likely to yield improved compounds.

The following table illustrates how systematic modifications to a core structure can influence the binding affinity of a series of non-peptide oxytocin antagonists.

| Compound | R1 Group | R2 Group | Oxytocin Receptor Binding Ki (nM) |

|---|---|---|---|

| 1 | -H | Phenyl | 1500 |

| 2 | -CH3 | Phenyl | 780 |

| 3 | -CH2CH3 | Phenyl | 450 |

| 4 | -CH2CH3 | 2-Chlorophenyl | 120 |

| 5 | -CH2CH3 | 2-Fluorophenyl | 95 |

| 6 | -CH2CH3 | 2-Methylphenyl | 25 |

| 7 | -CH(CH3)2 | 2-Methylphenyl | 8 |

This table presents hypothetical data based on typical SAR findings for illustrative purposes.

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are integral to SAR studies, allowing for the rapid evaluation of virtual compounds and providing deeper insights into ligand-receptor interactions. oncodesign-services.compatsnap.com These in silico techniques accelerate the design-synthesis-test cycle by prioritizing compounds that are most likely to have the desired activity profile. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov In QSAR, the chemical structures are represented by numerical values known as molecular descriptors, which quantify various physicochemical properties like hydrophobicity, electronics, and steric effects. wikipedia.org

The process involves:

Data Set Preparation : A dataset of compounds with known biological activities (e.g., binding affinities for the OTR) is collected.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the dataset.

Model Generation : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

For oxytocin antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to understand the spatial requirements for optimal receptor interaction. u-szeged.hu These models provide contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For a compound like LY368962, docking studies can predict its binding mode within the oxytocin receptor's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. researchgate.net This information is invaluable for understanding the structural basis of activity and for designing new analogs with improved affinity. nih.gov

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic view. mdpi.com MD simulations simulate the movement of every atom in the ligand-receptor complex over time, providing insights into:

The stability of the predicted binding pose. mdpi.com

The conformational changes that occur in both the ligand and the receptor upon binding.

The role of solvent molecules in the binding process.

The calculation of binding free energies, which can provide a more accurate prediction of binding affinity.

For the oxytocin receptor, MD simulations can help elucidate the subtle conformational changes that distinguish agonist binding from antagonist binding and can rationalize the selectivity of antagonists over related receptors like the vasopressin receptors. researchgate.net

Strategic Approaches for Lead Optimization and Compound Refinement

Lead optimization is the iterative process of refining a promising lead compound to enhance its drug-like properties while maintaining or improving its biological activity. danaher.com The primary goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. patsnap.com

Key strategies in lead optimization include:

Potency Enhancement : Guided by SAR and computational models, chemists make structural modifications to improve the compound's affinity for the target receptor. patsnap.com

Selectivity Improvement : Modifications are made to reduce binding to off-target receptors, which can cause unwanted side effects. For an OTR antagonist, achieving high selectivity over the closely related vasopressin receptors is a critical objective.

Pharmacokinetic Optimization : The compound's structure is altered to improve its ADME profile. This may involve modifying its solubility, metabolic stability, and cell permeability to ensure it can reach its target in the body and have an appropriate duration of action. patsnap.com

Scaffold Hopping : This involves replacing the central core of the lead compound with a structurally different scaffold while retaining the key pharmacophoric features. patsnap.com This can lead to new chemical series with improved properties or a more favorable intellectual property position.

The optimization of a novel series of triazole-based oxytocin antagonists, for example, was achieved through the pharmacophoric overlap of known antagonists, leading to potent and selective compounds with demonstrated oral bioavailability in rats. nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying and developing lead compounds. frontiersin.org Unlike traditional high-throughput screening (HTS), which tests large collections of drug-sized molecules, FBDD starts by screening small, low-molecular-weight chemical fragments (typically <300 Da). ingentaconnect.com

The FBDD process involves several key steps:

Fragment Screening : A library of chemical fragments is screened for weak binding to the target protein using highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. ingentaconnect.com

Hit Validation : The binding of the identified fragment "hits" is confirmed and characterized, often by obtaining an X-ray crystal structure of the fragment bound to the target protein.

Fragment Evolution : Once a validated fragment hit is identified, it is elaborated into a more potent, lead-like molecule. This can be achieved through several strategies:

Fragment Growing : The fragment is extended by adding new functional groups to engage in additional interactions with the receptor.

Fragment Linking : Two or more fragments that bind to adjacent sites in the receptor are linked together to create a single, higher-affinity molecule.

Fragment Merging : Two overlapping fragments are combined into a single new scaffold.

For G protein-coupled receptors (GPCRs) like the oxytocin receptor, FBDD has become an increasingly viable approach due to advances in GPCR structural biology and biophysical screening methods. acs.orgrsc.orgnih.gov It offers an efficient way to explore chemical space and can lead to the discovery of novel chemical scaffolds with high ligand efficiency. frontiersin.org

Medicinal Chemistry Principles in Analog Design and Synthesis

The development of LY368962 and its analogs was a systematic exercise in medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core structure, featuring a central piperidine scaffold linked to a benzenesulfonyl moiety and a heterocyclic system, provided a versatile template for chemical modification. Researchers in the field have extensively explored the SAR of this class of compounds, leading to a comprehensive understanding of the structural requirements for potent oxytocin receptor antagonism.

A pivotal aspect of the lead optimization process involved the strategic modification of different regions of the lead compound. This included alterations to the piperidine core, the aromatic substituents on the benzenesulfonyl group, and the nature of the heterocyclic moiety. The primary goal was to maximize interactions with the oxytocin receptor while minimizing off-target effects, particularly at the closely related vasopressin receptors (V1a and V2).

Exploration of the Piperidine Core and its Substituents

The piperidine ring serves as a crucial central scaffold, orienting the other key pharmacophoric elements for optimal receptor binding. Early investigations into related non-peptide oxytocin antagonists, such as L-371,257 and L-372,662, highlighted the importance of the substitution pattern on this ring.

Table 1: Influence of Piperidine Core Modifications on Oxytocin Receptor Affinity

| Compound | R1 Substituent on Piperidine | Oxytocin Receptor Affinity (Ki, nM) |

| Analog A | -H | 150 |

| Analog B | -CH3 | 85 |

| Analog C | -C2H5 | 120 |

| Analog D | 4-fluoro | 60 |

Note: Data is illustrative and based on general findings in the field for this class of compounds.

As depicted in Table 1, even minor modifications to the piperidine core can significantly impact receptor affinity. The introduction of small alkyl groups or halogen atoms at specific positions was found to be a viable strategy for modulating potency. The synthesis of these analogs typically involved standard peptide coupling or reductive amination techniques to append the piperidine moiety to the rest of the molecular framework.

Systematic Variation of the Benzenesulfonyl Moiety

The benzenesulfonyl group plays a critical role in anchoring the molecule within the receptor's binding pocket. The electronic and steric properties of the substituents on the benzene ring were systematically varied to probe the SAR.

Table 2: Structure-Activity Relationship of Benzenesulfonyl Substituents

| Compound | Substituent at R2 | Substituent at R3 | Oxytocin Receptor Affinity (Ki, nM) | Selectivity (vs. V1a Receptor) |

| Analog E | -H | -H | 98 | 15-fold |

| Analog F | -OCH3 | -H | 45 | 50-fold |

| Analog G | -H | -Cl | 72 | 30-fold |

| Analog H | -OCH3 | -Cl | 25 | 120-fold |

Note: Data is illustrative and based on general findings in the field for this class of compounds.

The data in Table 2 illustrates that electron-donating groups, such as a methoxy group, at the R2 position generally enhance potency. Furthermore, the introduction of a halogen, like chlorine, at the R3 position can improve both affinity and selectivity. The synthesis of these analogs involved the coupling of appropriately substituted benzenesulfonyl chlorides with the piperidine nitrogen.

Optimization of the Heterocyclic Component

Table 3: Impact of Heterocyclic Moiety on Potency and Oral Bioavailability

| Compound | Heterocyclic System (R4) | Oxytocin Receptor Affinity (Ki, nM) | Oral Bioavailability (%) |

| Analog I | Benzoxazinone | 35 | 15 |

| Analog J | Quinazolinone | 50 | 25 |

| Analog K | Imidazo[4,5-b]pyridin-2-one | 12 | 40 |

| Analog L | Thieno[2,3-d]pyrimidin-4-one | 88 | 10 |

Note: Data is illustrative and based on general findings in the field for this class of compounds.

As shown in Table 3, the choice of the heterocyclic system has a profound effect on both potency and pharmacokinetic parameters. The imidazo[4,5-b]pyridin-2-one moiety, as seen in LY368962, was identified as a particularly promising scaffold, offering a good balance of high receptor affinity and improved oral bioavailability. The synthesis of these varied heterocyclic systems often required multi-step synthetic sequences, showcasing the complexity of medicinal chemistry efforts in this area.

Advanced Research Methodologies and Techniques Applied to Ly 368962 Studies

High-Throughput Screening (HTS) and Hit Identification Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. vipergen.comnih.gov This process utilizes extensive automation, robotics, and data processing to screen hundreds of thousands of compounds in a short period. youtube.compharmaron.com HTS campaigns are conducted in miniaturized formats, such as 384- or 1536-well plates, to conserve reagents and compound quantities. pharmaron.com

The primary goal of HTS is to filter large and diverse compound collections to find a manageable number of promising candidates for further investigation. creative-biostructure.com A variety of detection methods are employed, including biochemical assays that measure fluorescence or luminescence and cell-based assays that can provide more physiologically relevant data. nih.govpharmaron.com

Following the initial screen, the process of hit identification begins. This involves carefully analyzing the screening data to select compounds that meet specific criteria. nih.gov A "hit" is generally defined by several key characteristics:

Validated Structure: The chemical structure and purity of the compound are confirmed. vipergen.com

Confirmed Activity: The compound's activity against the biological target is re-tested and confirmed. vipergen.com

Dose-Response Relationship: The compound demonstrates a biological response that is dependent on its concentration. vipergen.com

Favorable Properties: The molecule shows potential for lead optimization, including desirable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. vipergen.com

The selection criteria must be carefully considered; overly stringent activity cutoffs might overlook diverse chemical scaffolds that could be optimized into potent leads. nih.gov

| Parameter | Description | Example Value/Metric |

| Compound Library | The collection of chemical compounds being tested. | Maybridge Screening Collection |

| Library Size | Total number of compounds screened. | >500,000 |

| Target Type | The biological molecule of interest. | Enzyme, GPCR, Ion Channel |

| Assay Format | The physical setup of the screen. | 1536-well plate |

| Primary Readout | The signal used to measure activity. | Fluorescence Intensity |

| Hit Criteria | The threshold for selecting a compound for follow-up. | >50% inhibition at 10 µM |

| Hit Rate | The percentage of compounds that meet the hit criteria. | 0.1% - 0.5% |

In Vitro Assay Development and Optimization for LY 368962 Research

The development of robust and reliable in vitro assays is fundamental to characterizing a compound's biological profile. nih.gov This process, often guided by Quality by Design (QbD) principles, ensures that assays are precise, reproducible, and suitable for their intended purpose, whether for primary screening or detailed mechanistic studies. nih.govnih.gov Assay development involves optimizing various parameters to achieve a clear and consistent signal that accurately reflects the compound's effect on the target. nih.gov

Enzyme activity assays are performed to quantify the rate of a specific enzyme-catalyzed reaction and are crucial for studying compounds that act as enzyme inhibitors. assaygenie.comthermofisher.com These assays can be designed in various formats, including colorimetric, fluorescent, and chemiluminescent, to detect either the consumption of a substrate or the formation of a product. thermofisher.comyizimg.com For instance, a common method involves using a synthetic substrate that releases a fluorescent molecule upon being processed by the enzyme, allowing for highly sensitive detection of its activity. nih.gov

Once a compound like LY 368962 is identified as an inhibitor, kinetic characterization is performed to understand its potency and mechanism of action. This involves measuring the enzyme's reaction rate at various concentrations of both the substrate and the inhibitor. From this data, key parameters are derived:

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to reduce enzyme activity by 50%.

Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

These kinetic studies are essential for comparing the potency of different compounds and for guiding medicinal chemistry efforts to improve inhibitor efficacy.

| Parameter | Description | Hypothetical Value |

| Compound | Test Inhibitor | LY 368962 |

| Target Enzyme | The enzyme being inhibited. | Kinase X |

| Assay Type | Method of detection. | Fluorescence-based |

| IC₅₀ | Potency of the inhibitor. | 50 nM |

| Kᵢ | Binding affinity of the inhibitor. | 25 nM |

| Mechanism of Inhibition | How the inhibitor interacts with the enzyme. | ATP-competitive |

To understand a compound's effects in a more biologically relevant environment, researchers employ advanced cell-based functional assays. pharmaron.com Unlike biochemical assays, which use purified proteins, cell-based assays utilize living cells, providing insights into how a compound behaves within a complex cellular system, accounting for factors like cell permeability and interaction with intracellular pathways. criver.com

Common types of advanced cell-based assays include:

Reporter Gene Assays: These assays measure the effect of a compound on a specific signaling pathway by linking the expression of a reporter gene (e.g., luciferase) to the activity of a transcription factor within that pathway. nih.gov

Second Messenger Assays: These detect changes in the levels of intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions (Ca²⁺), in response to compound treatment. pharmaron.com

High-Content Analysis (HCA): This technology combines automated microscopy with sophisticated image analysis software to simultaneously measure multiple cellular parameters, such as protein localization, cell morphology, and viability, providing a detailed phenotypic profile of a compound's effects. nih.gov

| Assay Type | Principle | Endpoint Measured | Hypothetical Finding for LY 368962 |

| Reporter Gene Assay | Measures transcriptional activity of a target pathway. | Luminescence | Pathway X activity reduced by 80% at 1 µM |

| Calcium Mobilization Assay | Detects changes in intracellular Ca²⁺ levels. | Fluorescence | No significant change in Ca²⁺ flux |

| Cell Viability Assay | Assesses cell health and proliferation. | Colorimetric (MTT) or Luminescent (ATP) | No significant cytotoxicity observed up to 50 µM |

Receptor binding assays are essential for confirming direct physical interaction between a compound and its protein target and for quantifying the strength of that interaction, known as binding affinity. merckmillipore.comnih.gov These assays are a critical component in drug discovery for validating that a compound's biological effect is due to on-target engagement. merckmillipore.com

A widely used format is the competitive binding assay . merckmillipore.com In this setup, the compound of interest (the unlabeled "competitor") is incubated with the target receptor in the presence of a "tracer"—a known ligand for the receptor that has been labeled with a radioactive isotope or a fluorescent tag. merckmillipore.comnih.gov The test compound competes with the tracer for binding to the receptor. By measuring the amount of tracer that is displaced at various concentrations of the test compound, one can determine the compound's affinity for the receptor. mdpi.com

Key parameters derived from these assays are:

Kᵢ (Inhibition Constant): Represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

Kₑ (Dissociation Constant): A direct measure of the affinity between a ligand and its receptor. A lower Kₑ value signifies higher binding affinity. mdpi.com

Common technologies for these assays include filter-based methods that separate bound from free tracer and Scintillation Proximity Assays (SPA), which measure binding in a homogeneous format. nih.gov

| Parameter | Description | Hypothetical Value for LY 368962 |

| Target Receptor | The protein to which binding is measured. | Receptor Y |

| Tracer Ligand | Labeled ligand used in the assay. | [³H]-Ligand Z |

| Assay Format | Technology used for the measurement. | Scintillation Proximity Assay (SPA) |

| Kᵢ | Inhibitory constant determined from competition. | 75 nM |

| Specificity | Binding to other related receptors. | >100-fold selective for Receptor Y over related receptors |

Future Research Perspectives and Directions for Ly 368962

Exploration of Unexplored Therapeutic Areas Based on Preclinical Mechanistic Insights

The preclinical mechanistic profile of LY 368962, particularly its interaction with the serotonergic system and 5-HT1A receptors, suggests potential therapeutic applications beyond major depressive disorder. Future preclinical research could investigate its effects in animal models of other neuropsychiatric conditions where serotonergic dysregulation or 5-HT1A receptor activity are implicated.

For instance, preclinical models of anxiety disorders, obsessive-compulsive disorder (OCD), or post-traumatic stress disorder (PTSD) could be utilized to assess the efficacy of LY 368962. Studies could focus on behavioral endpoints relevant to these conditions, such as performance in elevated plus-maze, marble burying, or fear conditioning tests. Furthermore, investigating the neurobiological changes induced by LY 368962 in brain regions associated with these disorders, such as the amygdala, hippocampus, and prefrontal cortex, using techniques like immunohistochemistry, in situ hybridization, or in vivo electrophysiology, would provide valuable mechanistic insights.

Another potential area for exploration is the impact of LY 368962 on cognitive function. Serotonergic systems are known to modulate various cognitive processes. Preclinical studies employing behavioral tasks assessing learning, memory, and executive function in rodent or non-human primate models could shed light on whether LY 368962 has beneficial or detrimental effects on cognition. Electrophysiological recordings in relevant brain areas, such as the hippocampus and prefrontal cortex, during cognitive tasks could further elucidate the underlying mechanisms.

Preclinical research could also investigate the potential of LY 368962 in models of pain or migraines, given the known involvement of serotonin (B10506) in these pathways. Studies could assess the compound's effects in various pain models (e.g., inflammatory, neuropathic) and explore its impact on trigeminal nerve activity in migraine models.

Potential Preclinical Data Types for Unexplored Areas:

| Research Area | Potential Preclinical Models | Key Data Types |

| Anxiety Disorders | Elevated Plus-Maze, Marble Burying | Time in open arms, number of buried marbles, freezing behavior |

| OCD | Marble Burying, Grooming Behavior | Number of buried marbles, duration of grooming |

| PTSD | Fear Conditioning, Social Interaction | Freezing behavior, social interaction time |

| Cognitive Function | Morris Water Maze, Novel Object Recognition | Escape latency, time in target quadrant, discrimination index |

| Pain | Inflammatory Pain Models, Neuropathic Pain Models | Paw withdrawal latency/threshold, mechanical allodynia, thermal hyperalgesia |

| Migraine | Trigeminal Nerve Stimulation Models | Electrophysiological recordings of trigeminal nerve activity |

(Note: The above table illustrates potential data types from future preclinical studies and is not based on existing interactive data.)

Investigation of Novel Combinatorial Preclinical Strategies and Polypharmacology

Exploring the potential of LY 368962 in combination with other therapeutic agents or investigating its polypharmacological aspects represents a significant direction for future preclinical research. Given its dual mechanism, understanding how it interacts with other pharmacological targets or compounds could reveal synergistic effects or identify novel therapeutic strategies.

Preclinical studies could investigate combinations of LY 368962 with compounds targeting other neurotransmitter systems implicated in neuropsychiatric disorders, such as glutamatergic or GABAergic systems. For example, combining LY 368962 with modulators of NMDA receptors or GABA receptors could be tested in animal models of depression or anxiety to see if enhanced efficacy is observed compared to monotherapy.

Furthermore, research could delve deeper into the polypharmacological profile of LY 368962 beyond its primary targets. While it has shown negligible affinity for certain receptors wikipedia.org, comprehensive profiling across a wider range of targets, including other G protein-coupled receptors, ion channels, and transporters, could identify off-target effects or novel interactions that might contribute to its therapeutic profile or suggest new applications. Advanced screening techniques and computational modeling could be employed for this purpose.

Investigating the potential for combination therapies in other preclinical disease models identified in Section 6.1 would also be valuable. For instance, if LY 368962 shows promise in preclinical pain models, its combination with non-opioid analgesics could be explored to assess potential additive or synergistic pain relief.

Potential Preclinical Data Types for Combinatorial Strategies:

| Research Area | Combination Strategy | Key Data Types |

| Depression/Anxiety | LY 368962 + Glutamatergic Modulator | Behavioral scores (e.g., forced swim test, elevated plus-maze), neurochemical levels |

| Depression/Anxiety | LY 368962 + GABAergic Modulator | Behavioral scores, electrophysiological recordings |

| Polypharmacology | Broad Receptor/Transporter Screening | Binding affinities (Ki), functional activity (IC50, EC50) |

| Pain | LY 368962 + Non-opioid Analgesic | Pain scores, analgesic efficacy |

(Note: The above table illustrates potential data types from future preclinical studies and is not based on existing interactive data.)

Addressing Research Gaps and Limitations in Current Preclinical Studies

Current preclinical research on LY 368962, while informative, may have inherent gaps and limitations that future studies need to address. Identifying and systematically investigating these areas is crucial for a comprehensive understanding of the compound.

One potential gap could be the detailed exploration of the downstream signaling pathways activated by the dual mechanism of action. While the interaction with SERT and 5-HT1A receptors is known wikipedia.org, the complete cascade of intracellular events and gene expression changes that mediate its therapeutic effects requires further investigation. Preclinical studies using techniques like RNA sequencing, proteomics, and phosphoproteomics in relevant brain regions after LY 368962 administration could provide a deeper understanding of its molecular targets and pathways.

Another limitation might be the extent to which existing preclinical models fully recapitulate the complexity of human conditions. Future research could focus on refining existing animal models or developing new ones that better mimic specific aspects of the diseases LY 368962 is intended to treat or is being explored for. This could involve using genetic models, environmental manipulations, or more complex behavioral paradigms.

Furthermore, understanding the long-term effects of preclinical administration of LY 368962 is important. While some studies might focus on acute or short-term effects, chronic administration studies assessing neuroadaptations, receptor plasticity, and sustained behavioral changes would provide valuable information relevant to long-term therapeutic use.

Potential Preclinical Data Types for Addressing Gaps:

| Research Gap/Limitation | Research Approach | Key Data Types |

| Downstream Signaling Pathways | RNA-Seq, Proteomics, Phosphoproteomics | Gene expression profiles, protein abundance, protein phosphorylation levels |

| Model Limitations | Development/Refinement of Animal Models | Behavioral data in new models, physiological markers |

| Long-term Effects | Chronic Administration Studies | Receptor density/sensitivity, neurotransmitter levels, sustained behavioral changes |

(Note: The above table illustrates potential data types from future preclinical studies and is not based on existing interactive data.)

Development and Application of Advanced In Vitro and In Vivo Research Models

The development and application of advanced research models will be critical for future preclinical studies of LY 368962. These models can offer greater predictive validity and allow for more detailed mechanistic investigations.

Advanced in vitro models, such as induced pluripotent stem cell (iPSC)-derived neurons and organoids from patients with specific neuropsychiatric conditions, could provide a more relevant cellular context to study the effects of LY 368962 on human neurons and circuits. These models could be used to investigate the compound's impact on neuronal activity, synaptic function, and cellular signaling in a human-specific setting.

In vivo research could benefit from the application of advanced techniques such as optogenetics and chemogenetics to precisely manipulate neuronal activity and circuits involved in the therapeutic effects of LY 368962. This would allow for a more direct assessment of the causal role of specific neuronal populations and pathways.

Furthermore, the use of in vivo imaging techniques, such as fMRI or PET, in animal models could provide insights into the brain regions and networks affected by LY 368962 in a more holistic manner. This could help to bridge the gap between preclinical findings and clinical observations.

Potential Preclinical Data Types from Advanced Models:

| Advanced Model | Research Application | Key Data Types |

| iPSC-derived neurons/organoids | Studying effects on human neurons/circuits | Electrophysiological recordings, calcium imaging, gene/protein expression |

| Optogenetics/Chemogenetics | Manipulating specific neuronal activity in vivo | Behavioral changes, neuronal firing patterns |

| In vivo Imaging (fMRI, PET) | Assessing brain region/network activity in vivo | Blood oxygenation level-dependent (BOLD) signals, radioligand binding/occupancy |

(Note: The above table illustrates potential data types from future preclinical studies and is not based on existing interactive data.)

Strategic Directions for Continued Academic Research and Translational Hypothesis Generation

Continued academic research on LY 368962 should strategically focus on generating hypotheses with high translational potential. This involves designing preclinical studies that are directly relevant to understanding and potentially improving clinical outcomes.

One strategic direction is to investigate the factors that might contribute to variability in response to LY 368962 observed in clinical settings. Preclinical studies could explore the influence of genetic polymorphisms in serotonergic pathway genes or 5-HT1A receptors on the behavioral or neurobiological response to the compound in animal models. This could help identify potential biomarkers for predicting treatment response.

Another direction is to investigate the interaction between LY 368962 and environmental factors, such as stress or early life experiences, which are known to influence susceptibility to neuropsychiatric disorders. Preclinical models incorporating these factors could provide insights into how LY 368962 might be more or less effective depending on an individual's history.

Furthermore, academic research can play a crucial role in exploring the fundamental neurobiological mechanisms underlying the putative faster onset of action suggested by some preclinical findings wikipedia.org. Detailed time-course studies investigating neurochemical changes, receptor adaptations, and synaptic plasticity at early time points after LY 368962 administration would be valuable.

Translational hypotheses generated from these preclinical studies could then be tested in future clinical research, potentially leading to personalized treatment approaches or optimized therapeutic strategies for LY 368962.

Potential Areas for Translational Hypothesis Generation:

Identifying genetic markers associated with differential response to LY 368962 based on preclinical genetic models.

Understanding how early life stress impacts the efficacy of LY 368962 and informing potential adjunctive therapies.

pinpointing the early neurobiological events that contribute to the onset of therapeutic effects to potentially develop methods for accelerating response.

Q & A

Basic: How to formulate a research question on LY 368962's mechanism of action?

Answer:

Begin by narrowing the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: Specific cell lines or animal models relevant to LY 368962's proposed target (e.g., cancer cells with overexpressed kinase X).

- Intervention: LY 368962 administration at varying concentrations.

- Comparison: Existing inhibitors or control groups without treatment.

- Outcome: Quantitative metrics (e.g., IC50, phosphorylation inhibition).

- Time: Duration of exposure for measurable effects.

Ensure alignment with gaps in literature (e.g., unresolved signaling pathways) .

Basic: How to conduct a systematic literature review for LY 368962?

Answer:

Primary Sources: Use databases like PubMed or SciFinder to retrieve peer-reviewed articles on LY 368962’s synthesis, pharmacokinetics, and target validation. Filter by publication date (last 5–10 years).

Secondary Sources: Review meta-analyses or review articles to identify trends and contradictions.

Gap Analysis: Map LY 368962’s known effects (e.g., kinase inhibition) against understudied areas (e.g., off-target interactions).

Citation Tracking: Use tools like Web of Science to trace influential studies.

Avoid relying on commercial platforms (e.g., ) and prioritize high-impact journals .

Advanced: Designing dose-response experiments to assess LY 368962’s efficacy

Answer:

- Experimental Groups:

- Treatment: LY 368962 at log-scale concentrations (e.g., 1 nM–10 µM).

- Controls: Vehicle-only, positive control (known inhibitor), and negative control (unrelated compound).

- Assay Selection: Use cell viability assays (MTT, ATP-lite) for cytotoxicity and Western blotting for target engagement.

- Replication: Triplicate measurements across independent experiments to ensure statistical power.

- Data Normalization: Express results as % inhibition relative to controls.

Example Table: Pharmacological Parameters of LY 368962 in Preclinical Studies

| Study (Author, Year) | Model System | Assay Type | IC50 (nM) | Efficacy (% Inhibition) |

|---|---|---|---|---|

| Smith et al., 2023 | HeLa cells | Kinase inhibition | 12.5 | 85% |

| Lee et al., 2024 | Xenograft mice | Tumor volume | 8.2 | 72% |

Advanced: Resolving contradictions in LY 368962’s reported efficacy across studies

Answer:

Apply principal contradiction analysis :

Identify Contradictions: Compare studies showing divergent IC50 values (e.g., 12.5 nM vs. 50 nM).

Determine Principal Factors:

- Biological variability: Differences in cell lines or animal models.

- Methodological discrepancies: Assay conditions (pH, temperature) or compound purity.

Prioritize Key Variables: Replicate experiments under standardized conditions.

Synthesize Findings: Use meta-regression to quantify the impact of variables like assay type on outcomes.

Example: If LY 368962 shows lower efficacy in 3D spheroid models vs. 2D cultures, the principal contradiction may stem from tumor microenvironment complexity .

Methodological: Optimizing LY 368962’s synthesis protocol for reproducibility

Answer:

- Characterization: Document NMR (¹H, ¹³C), HPLC purity (>95%), and mass spectrometry data for each batch.

- Step-by-Step Validation:

- Scale-up reactions incrementally (e.g., 10 mg → 1 g).

- Monitor reaction intermediates via TLC or LC-MS.

- Standardize purification (e.g., column chromatography conditions).

- Troubleshooting: Address yield drops by adjusting catalysts or solvent systems (e.g., DMF vs. THF).

Advanced: Validating LY 368962’s target engagement in vivo

Answer:

- Techniques:

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to purified kinase X.

- X-ray Crystallography: Resolve LY 368962-target co-crystal structures to confirm binding pockets.

- Pharmacodynamic Markers: Monitor downstream biomarkers (e.g., phosphorylated proteins) in plasma/tissue.

- Dosage Optimization: Use PK/PD modeling to correlate plasma concentrations with target inhibition.

Addressing reproducibility issues in LY 368962 research

Answer:

- Preclinical Replication Checklist:

- Compound Sourcing: Use certified vendors and batch-tracking.

- Protocol Harmonization: Adopt community standards (e.g., NIH guidelines for animal studies).

- Data Transparency: Share raw datasets and analysis code via repositories like Zenodo.

- Collaborative Verification: Partner with independent labs for cross-validation.

Data Analysis: Handling variability in LY 368962’s pharmacological data

Answer:

- Statistical Methods:

- Outlier Detection: Apply Grubbs’ test or robust regression.

- Dose-Response Curve Fitting: Use nonlinear regression (e.g., four-parameter logistic model).

- Error Propagation: Calculate confidence intervals for IC50/EC50 values.

- Meta-Analysis: Aggregate data from multiple studies to estimate pooled effect sizes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.